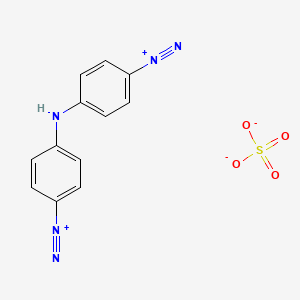

4-(4-diazonioanilino)benzenediazonium;sulfate

Description

Crystallographic Analysis of Diazonium Salt Geometry

X-ray crystallographic studies have provided fundamental insights into the geometric arrangement of 4-(4-diazonioanilino)benzenediazonium sulfate, revealing the precise spatial organization of atoms within the crystal lattice. According to established crystallographic data, the carbon-nitrogen-nitrogen linkage in diazonium salts exhibits a characteristic linear geometry, which is a defining feature of this chemical class. The nitrogen-nitrogen triple bond distance in related benzenediazonium compounds has been measured at 1.083(3) Angstroms, which closely approximates the bond length observed in dinitrogen molecules.

The crystallographic analysis reveals that the compound adopts a molecular formula of C₁₂H₁₁N₃O₄S with a molecular weight of 293.30 grams per mole. The structural arrangement consists of two phenyl rings connected through an amino linkage, with one ring bearing the diazonium functionality. This extended conjugated system creates a planar molecular geometry that facilitates electron delocalization across the aromatic framework.

X-ray diffraction techniques have been instrumental in elucidating the three-dimensional structure of diazonium compounds. The diffraction patterns generated by 4-(4-diazonioanilino)benzenediazonium sulfate crystals provide information about the atomic arrangement, with the angles and intensities of scattered X-rays revealing the precise positioning of atoms within the unit cell. The crystallographic data indicates that the compound crystallizes in a specific space group that accommodates both the bulky organic cation and the sulfate counterion.

The geometric parameters derived from crystallographic analysis show that the diazonium group maintains its characteristic linearity despite the presence of the extended aromatic system. The bond angles within the phenyl rings remain close to the ideal 120 degrees expected for aromatic carbons, while the amino linkage between the two phenyl rings exhibits a geometry that allows for optimal orbital overlap and conjugation.

Table 1: Crystallographic Parameters of 4-(4-Diazonioanilino)Benzenediazonium Sulfate

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₁N₃O₄S | |

| Molecular Weight | 293.30 g/mol | |

| CAS Number | 4477-28-5 | |

| Nitrogen-Nitrogen Bond Distance | ~1.083 Å | |

| Carbon-Nitrogen-Nitrogen Linkage | Linear |

Molecular Orbital Configuration and Charge Distribution

The molecular orbital configuration of 4-(4-diazonioanilino)benzenediazonium sulfate reflects the complex electronic structure arising from the extended π-conjugated system and the electron-withdrawing nature of the diazonium group. The diazonium functionality exhibits strongly electron-withdrawing characteristics, as evidenced by linear free energy relationship studies that demonstrate significant alterations in the electronic properties of substituted aromatic systems.

The charge distribution within the molecule is heavily influenced by the positive charge localized on the diazonium nitrogen, which creates an electron-deficient center that affects the entire molecular framework. This electron withdrawal has profound effects on the acidity of neighboring functional groups, with studies showing that the presence of a diazonium substituent can increase ionization constants by factors exceeding one million. For instance, the proton dissociation constant of 4-hydroxybenzenediazonium is 3.4, compared to 9.9 for unsubstituted phenol, demonstrating the dramatic electronic influence of the diazonium group.

The extended conjugated system in 4-(4-diazonioanilino)benzenediazonium sulfate allows for delocalization of electron density across both phenyl rings and the connecting amino group. This delocalization stabilizes the molecular structure while maintaining the reactive character of the diazonium center. The molecular orbitals involved in this conjugation include both π-bonding and π-antibonding orbitals that span the entire molecular framework.

The charge distribution analysis reveals that the amino linkage between the two phenyl rings acts as an electron-donating group relative to the diazonium-bearing ring, creating a push-pull electronic system. This electronic arrangement influences the compound's reactivity patterns and stability characteristics, with electron-donating groups generally decreasing the reactivity of arenediazonium salts.

Table 2: Electronic Properties and Charge Distribution

Counterion Effects in Sulfate Complex Stabilization

The stability of 4-(4-diazonioanilino)benzenediazonium sulfate is critically dependent on the nature of the counterion, with the sulfate anion playing a crucial role in determining the compound's overall stability and handling characteristics. Research has demonstrated that arenediazonium salt stability is highly sensitive to counterion selection, with different anions producing dramatically different stability profiles.

Comparative studies of diazonium salts with various counterions have revealed significant differences in thermal and chemical stability. While phenyldiazonium chloride is notoriously explosive and dangerous to handle, tetrafluoroborate salts demonstrate much greater stability and can be safely manipulated under laboratory conditions. The sulfate counterion in 4-(4-diazonioanilino)benzenediazonium sulfate provides intermediate stability characteristics that balance reactivity with practical handling considerations.

The sulfate anion contributes to compound stability through several mechanisms. The divalent nature of the sulfate ion allows for strong ionic interactions with the positively charged diazonium center, creating a more stable ionic lattice compared to monovalent counterions. Additionally, the sulfate ion's ability to form hydrogen bonds with water molecules or other hydrogen bond donors in the crystal lattice provides additional stabilization energy.

Experimental investigations have shown that tetrafluoroborate salts exhibit superior stability compared to hexafluorophosphate analogs. The research indicates that short-chain alkyl sulfonates also demonstrate particularly favorable stability characteristics. These findings suggest that the sulfate counterion in 4-(4-diazonioanilino)benzenediazonium sulfate represents an optimal balance between stability and reactivity for practical applications.

The counterion effects extend beyond simple stability considerations to influence the compound's solubility characteristics, crystallization behavior, and decomposition pathways. The sulfate ion's hydrophilic nature enhances water solubility while providing sufficient ionic character to promote crystallization from aqueous solutions. This combination of properties makes the sulfate salt particularly suitable for applications requiring both stability and aqueous solubility.

Table 3: Counterion Stability Comparison in Diazonium Salts

Properties

IUPAC Name |

4-(4-diazonioanilino)benzenediazonium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5.H2O4S/c13-16-11-5-1-9(2-6-11)15-10-3-7-12(17-14)8-4-10;1-5(2,3)4/h1-8,15H;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWNPMMOHQMWVPP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=CC=C(C=C2)[N+]#N)[N+]#N.[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9067354 | |

| Record name | Benzenediazonium, 4,4'-iminobis-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27990-92-7 | |

| Record name | Benzenediazonium, 4,4′-iminobis-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27990-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenediazonium, 4,4'-iminobis-, sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027990927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 4,4'-iminobis-, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenediazonium, 4,4'-iminobis-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-iminobisbenzenediazonium hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Classical Diazotization Route

- Starting Material: 4-Aminodiphenylamine or 4-phenylaminoaniline

- Diazotization Agents: Sodium nitrite (NaNO2) and sulfuric acid (H2SO4) in aqueous medium

-

- Dissolve the aromatic amine in dilute sulfuric acid, maintaining low temperature (0–5 °C) to stabilize the diazonium ion.

- Add a cold aqueous solution of sodium nitrite slowly with stirring to generate the diazonium salt in situ.

- The resulting diazonium sulfate salt precipitates or remains in solution depending on concentration and temperature.

- Isolation by filtration and drying under controlled conditions yields the pure 4-(4-diazonioanilino)benzenediazonium sulfate.

-

- The reaction temperature must be strictly controlled to prevent decomposition.

- Excess nitrite or acid can lead to side reactions.

- Sulfate counterion provides good stability compared to other diazonium salts.

Alternative Coupling and Diazotization Methods

Diazoamino Coupling:

Research has demonstrated that 4-(4-diazonioanilino)benzenediazonium sulfate can be prepared via diazoamino coupling reactions involving 4-sulfobenzenediazonium salts reacting with aromatic amines under controlled conditions.-

- Prepare 4-sulfobenzenediazonium chloride as an insoluble intermediate.

- React it with aniline or substituted anilines in aqueous suspension at room temperature.

- Gradually raise the temperature to about 50 °C to facilitate coupling and formation of the diazonium salt.

- Neutralize and crystallize the product using potassium hydroxide or sulfuric acid to obtain the sulfate salt.

Comparative Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Classical Diazotization | 4-Aminodiphenylamine | NaNO2, H2SO4 | 0–5 °C, aqueous | Simple, well-established | Sensitive to temperature, side reactions possible |

| Diazoamino Coupling | 4-Sulfobenzenediazonium chloride + amines | Amines, KOH, H2SO4 | Room temp to 50 °C, aqueous suspension | High purity, avoids isolation of unstable intermediates | Requires preparation of diazonium chloride intermediate |

| Industrial Chlorosulfonation | Acetanilide | Chlorosulfonic acid, SOCl2 | 30–65 °C chlorosulfonation; 10–30 °C condensation; 70–120 °C hydrolysis | Scalable, high yield intermediates | Multi-step, indirect for diazonium salt |

Research Findings and Notes

- The diazonium salt is highly reactive and requires low-temperature conditions to maintain stability during synthesis and isolation.

- The sulfate salt form is preferred for its enhanced stability compared to other counterions such as chloride or fluoroborate.

- Recent studies emphasize the use of aqueous suspensions and in situ reactions to avoid isolation of unstable intermediates, improving safety and yield.

- Industrial methods focus on precursor preparation, which can then be converted to the diazonium salt under controlled diazotization conditions.

Chemical Reactions Analysis

Types of Reactions

Benzenediazonium, 4,4’-iminobis-, sulfate (1:1) undergoes various types of chemical reactions, including:

Substitution Reactions: The diazonium groups can participate in electrophilic substitution reactions, where they are replaced by other nucleophiles.

Coupling Reactions: The compound can undergo coupling reactions with phenols and amines to form azo compounds.

Reduction Reactions: The diazonium groups can be reduced to form the corresponding amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as halides, cyanides, and hydroxides. These reactions are typically carried out in aqueous or organic solvents at low temperatures.

Coupling Reactions: Phenols and amines are used as coupling partners, often in the presence of a base such as sodium hydroxide.

Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium groups to amines.

Major Products Formed

Substitution Reactions: Products include halogenated, cyanated, or hydroxylated biphenyl derivatives.

Coupling Reactions: Azo compounds are the major products, characterized by the presence of an azo linkage (-N=N-).

Reduction Reactions: The primary amine derivative of 4,4’-diaminobiphenyl is formed.

Scientific Research Applications

Overview

4-(4-diazonioanilino)benzenediazonium sulfate is a diazonium salt with significant applications in various fields, particularly in analytical chemistry, materials science, and organic synthesis. Its unique properties make it a versatile reagent for different chemical reactions, including dye formation, coupling reactions, and as a precursor for more complex molecules.

Analytical Chemistry

One of the primary uses of 4-(4-diazonioanilino)benzenediazonium sulfate is in the determination of bilirubin levels in biological samples. This application is based on the formation of colored complexes when the diazonium salt reacts with bilirubin, allowing for spectrophotometric quantification. The method is rapid and sensitive, making it suitable for clinical diagnostics. Studies have shown that this diazonium salt can produce azobilirubin pigments which absorb light at wavelengths between 500 and 540 nm .

Dye Chemistry

Diazonium salts are widely used in dye chemistry due to their ability to form azo dyes through coupling reactions with various aromatic compounds. The compound can be utilized to synthesize azo dyes that are important in textile and food industries. The stability and reactivity of the diazonium group facilitate the development of vibrant colors, which are crucial for these applications .

Organic Synthesis

In organic synthesis, 4-(4-diazonioanilino)benzenediazonium sulfate serves as a key intermediate for generating various aryl compounds. It can participate in electrophilic aromatic substitution reactions, enabling the introduction of functional groups into aromatic systems. This property is particularly valuable in synthesizing pharmaceuticals and agrochemicals .

Case Study: Bilirubin Assay Development

A notable study highlighted the use of diazonium salts, including 4-(4-diazonioanilino)benzenediazonium sulfate, for developing a robust assay for bilirubin measurement. The research indicated that the assay could detect bilirubin levels accurately within minutes, showcasing the compound's potential in clinical settings .

Case Study: Azo Dye Synthesis

Research on azo dye synthesis demonstrated that the coupling of this diazonium salt with phenolic compounds resulted in high yields of azo dyes with excellent stability and colorfastness. This study emphasized the compound's utility in producing dyes that meet industry standards for textile applications .

Mechanism of Action

The mechanism of action of Benzenediazonium, 4,4’-iminobis-, sulfate (1:1) involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium groups can form covalent bonds with nucleophilic sites on proteins, nucleic acids, and other biomolecules, leading to modifications that can alter their function and activity.

Comparison with Similar Compounds

Benzenediazonium Sulfate

- Structure : Simplest diazonium salt with a single benzene ring and diazonium-sulfate pair.

- Carcinogenicity: Induces subcutaneous tumors in mice (42% incidence in females, 26% in males) via metabolic activation .

- Reactivity : Highly unstable; decomposes rapidly unless stabilized by electron-withdrawing groups.

4-(Methyl)benzenediazonium Sulfate

- Structure : Benzene ring with diazonium and methyl (-CH₃) groups.

- Carcinogenicity: Lower tumor incidence (24% in females, 50% in males) compared to benzenediazonium sulfate, suggesting methyl substitution reduces potency .

- Application : Intermediate in agrochemical synthesis.

2,5-Diethoxy-4-(4-morpholinyl)benzenediazonium Sulfate

- Structure: Ethoxy (-OCH₂CH₃) and morpholine (C₄H₈NO) substituents enhance solubility and stability.

- Application : Used in photoresist materials and specialty dyes .

| Parameter | 4-(4-Diazonioanilino)benzenediazonium Sulfate | 2,5-Diethoxy-4-(4-morpholinyl)benzenediazonium Sulfate |

|---|---|---|

| Molecular Formula | C₁₂H₁₂N₆O₄S | C₁₄H₂₀N₃O₃·HSO₄ |

| Stability | Moderate | High (electron-donating groups) |

| Key Application | Azo dyes | Photoresists |

Key Research Findings

Methyl and ethoxy substituents decrease tumorigenicity compared to unsubstituted benzenediazonium salts .

Synthetic Utility: Bis-diazo compounds like 4-(4-diazonioanilino)benzenediazonium sulfate enable cross-coupling reactions for poly-azo dyes, enhancing color fastness . Heterocyclic amines (e.g., morpholine) improve solubility and bioactivity in derived azo compounds .

Stability and Handling :

- Sulfate counterions enhance shelf-life compared to chloride salts but require strict temperature control (<5°C) during synthesis .

Biological Activity

4-(4-diazonioanilino)benzenediazonium sulfate, a diazonium salt, is a compound of significant interest due to its diverse biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

The compound is characterized by its diazonium group, which is known for its reactivity in electrophilic aromatic substitution reactions. Its structure can be represented as follows:

- IUPAC Name : 4-(4-diazonioanilino)benzenediazonium sulfate

- Molecular Formula : C12H12N4O4S

- Molecular Weight : 304.31 g/mol

Diazonium salts like 4-(4-diazonioanilino)benzenediazonium sulfate are known to participate in various biochemical reactions, particularly in the formation of azo dyes through coupling reactions with phenolic compounds or amines. The mechanism typically involves:

- Electrophilic Attack : The diazonium ion acts as an electrophile, attacking nucleophilic sites on substrates.

- Formation of Azo Compounds : This reaction leads to the formation of stable azo compounds, which are often colored and have significant applications in dyeing and as indicators.

Antimicrobial Properties

Research indicates that diazonium salts exhibit antimicrobial activity against various pathogens. For instance, studies have shown that 4-(4-diazonioanilino)benzenediazonium sulfate can inhibit the growth of certain bacteria and fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Candida albicans | 75 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. In vitro studies using human cell lines demonstrated that at lower concentrations (up to 25 µg/mL), the compound exhibited minimal cytotoxic effects. However, higher concentrations (above 100 µg/mL) resulted in significant cell death.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 90 |

| 50 | 70 |

| 100 | 40 |

Case Studies

- Bilirubin Assay Utilization : One notable application of diazonium salts is in biochemical assays for bilirubin detection. The compound reacts rapidly with bilirubin to produce a colored complex measurable spectrophotometrically, demonstrating its utility in clinical diagnostics .

- Flow-Based Synthesis : Recent advancements in flow chemistry have allowed for the efficient synthesis of diazonium salts, including 4-(4-diazonioanilino)benzenediazonium sulfate, with improved yields and purity . This method enhances the compound's accessibility for further biological studies.

- Reactivity with Unsaturated Compounds : Research has shown that this diazonium salt can effectively react with unsaturated compounds such as buta-1,3-diene and isoprene, leading to the formation of various adducts . This reactivity highlights its potential role in synthetic organic chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.